3-Chloro-6-methoxypyridine-2-carbohydrazide

Descripción

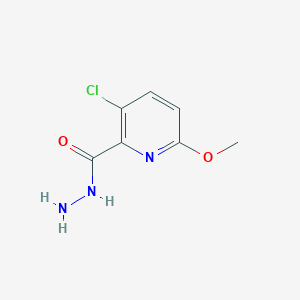

3-Chloro-6-methoxypyridine-2-carbohydrazide is a heterocyclic compound featuring a pyridine core substituted with chlorine (position 3), methoxy (position 6), and a carbohydrazide group (position 2). Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

3-chloro-6-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-5-3-2-4(8)6(10-5)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKMRFYUGLTIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196308 | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-40-2 | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Chloromethylpyridine Derivatives

A key intermediate in the synthesis is 2-chloromethylpyridine , which can be prepared by chlorination of 2-picoline using trichloromethane and chlorine isocyanates as chlorinating agents. The process involves:

- Refluxing 2-picoline in halohydrocarbon solvents such as dichloromethane, chloroform, or 1,2-ethylene dichloride.

- Adding benzamide as a catalyst.

- Controlled addition of trichloromethane and three chlorine isocyanates over 1 hour.

- Maintaining reflux temperatures between 40–90 °C for 2–3 hours.

- Work-up by filtration, washing with chloroform and saturated sodium carbonate solution, followed by solvent removal under reduced pressure.

Yields: Typically around 90–95% for 2-chloromethylpyridine.

Spectral Data: ^1H NMR (400 MHz, CDCl3) shows characteristic signals at δ 5.8 (s, 2H) and aromatic protons between δ 7.3–8.5 (m, 4H).

Chlorination and Ether Cleavage of 2-Chloro-6-methoxypyridine

The chlorination of 2-chloro-6-methoxypyridine to introduce chlorine at the 3-position is performed as follows:

- Heating a suspension of 2-chloro-6-methoxypyridine to 100 °C.

- Reacting with concentrated hydrochloric acid over 2–4 hours, followed by a secondary reaction period of 15–20 hours at reflux.

- Addition of aliphatic monocarboxylic acids (e.g., acetic acid) which are inert to chlorine gas at reaction temperature.

- Passing chlorine gas into the reaction vessel's gas space while maintaining temperature between 15–35 °C and slight overpressure (50–200 mbar).

- Stirring and controlled chlorine addition over 5–10 hours to avoid exceeding temperature limits.

- The process leads to ether cleavage and chlorination without isolating intermediate 6-chloro-1H-pyridine-2-on.

This method allows for direct preparation of chlorinated pyridine derivatives with good yield and purity, suitable for further functionalization.

Conversion to Carbohydrazide

The final step to obtain 3-Chloro-6-methoxypyridine-2-carbohydrazide involves the transformation of the 2-position substituent (commonly a cyano or ester group) into a carbohydrazide:

- Treatment of the corresponding nitrile or ester intermediate with hydrazine hydrate under reflux conditions.

- The reaction proceeds via nucleophilic attack of hydrazine on the cyano or ester group, forming the carbohydrazide.

- Purification by filtration and recrystallization from suitable solvents.

Summary of Key Reaction Conditions and Yields

Analytical and Research Findings

- The controlled chlorination using chlorine gas under mild temperature and pressure conditions minimizes by-products and improves purity.

- Use of benzamide as a catalyst in the chloromethylation step enhances yield and selectivity.

- The chlorination and ether cleavage steps can be performed sequentially without isolating intermediates, improving process efficiency and scalability.

- Spectroscopic data (e.g., ^1H NMR) confirm the structural integrity of intermediates, with characteristic chemical shifts for chloromethyl and aromatic protons.

- The hydrazinolysis step is a well-established method for converting nitriles or esters to carbohydrazides, applicable to pyridine derivatives.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-methoxypyridine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

3-Chloro-6-methoxypyridine-2-carbohydrazide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-methoxypyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

- 2-Chloro-6-methoxypyridin-3-amine (): Shares the chloro and methoxy groups but replaces the carbohydrazide with an amine (-NH₂) at position 3.

- 3-Chloro-6-hydroxypyridine-2-carboxylic acid (): Replaces methoxy with a hydroxy group and carbohydrazide with a carboxylic acid (-COOH). The hydroxy group increases acidity (pKa ~4–5), while the carboxylic acid enables salt formation, contrasting with the carbohydrazide’s nucleophilic hydrazine .

- 6-Bromo-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidine)-2-oxo-2H-chromen-3-carbohydrazide (): A coumarin derivative with a carbohydrazide group. The fused benzene ring system enhances π-π stacking interactions, while bromine and chloro substituents increase molecular weight and lipophilicity compared to the pyridine-based target compound .

Hydrazine-Containing Analogues

- 3-Chloro-6-hydrazinopyridazine (): Features a pyridazine ring (two adjacent nitrogen atoms) with hydrazine (-NHNH₂) at position 6.

- 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine (): A pyridazine derivative with a hydrazone group. The conjugated hydrazone system (-NHN=CH-) enables tautomerism and metal chelation, similar to carbohydrazides, but with increased rigidity .

Data Table: Key Comparative Properties

Actividad Biológica

3-Chloro-6-methoxypyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: CHClNO

- CAS Number: 1257535-40-2

The presence of the chloro and methoxy groups on the pyridine ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in antibiotic development.

Anticancer Potential

The compound has shown promising anticancer activity through various mechanisms, including apoptosis induction in tumor cells. In vitro studies demonstrated that it could significantly inhibit the proliferation of cancer cell lines, with IC values indicating effective cytotoxicity .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 12.0 |

Urease Inhibition

This compound has also been investigated for its urease inhibitory activity , which is crucial in treating infections caused by Helicobacter pylori. The compound demonstrated competitive inhibition with an IC value of approximately 5.2 µM, indicating its potential role in therapeutic applications against urease-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction: The compound interacts with specific enzymes, modulating their activity through competitive inhibition.

- Cell Signaling Modulation: It influences cell signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on Antimicrobial Activity: A recent investigation assessed the antimicrobial efficacy against clinical isolates of bacteria, confirming significant inhibition at low concentrations.

- Anticancer Research: In vivo studies using mouse models showed that treatment with this compound resulted in tumor size reduction, supporting its potential as an anticancer agent .

- Urease Inhibition Study: A comparative analysis with standard urease inhibitors revealed that this compound exhibited comparable potency, suggesting it could be developed as a new therapeutic option for H. pylori infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-6-methoxypyridine-2-carbohydrazide, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrazide intermediates. A typical route involves reacting 6-chloro-3-chloromethylpyridine with hydrazine hydrate under reflux, followed by coupling with activated carbonyl groups (e.g., using phenyl isothiocyanate in alkaline conditions). Key factors affecting yield include:

- Temperature : Prolonged heating (>80°C) during hydrazide formation may degrade sensitive intermediates .

- Alkaline Conditions : Sodium hydroxide (0.1–1.0 M) is critical for cyclization but must be carefully controlled to avoid hydrolysis of the methoxy group .

- Purification : Silica gel column chromatography with ethyl acetate/hexane (3:7) is recommended for isolating the final product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can confirm the hydrazide moiety (N–H signals at δ 8.5–9.5 ppm) and substituent positions (methoxy group at δ 3.8–4.0 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. For accurate results, high-resolution data (<1.0 Å) and twinning analysis are essential, especially if the crystal lattice contains solvent molecules .

Q. How does the reactivity of the hydrazide group enable derivatization for downstream applications?

- Methodological Answer : The hydrazide group undergoes:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in aqueous NaOH to form thioether derivatives .

- Aminomethylation : Condensation with formaldehyde and secondary amines (e.g., morpholine) yields Schiff base analogs, useful for antimicrobial studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Structural Analogues : Minor substituent changes (e.g., replacing methoxy with methyl groups) drastically alter lipophilicity and target binding .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using Mueller-Hinton broth for bacterial studies to ensure reproducibility .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across derivatives .

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like DHFR (dihydrofolate reductase). Focus on the pyridine ring’s electrostatic interactions and hydrazide’s hydrogen-bonding potential .

- QSAR Analysis : Develop models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to correlate structure with activity .

Q. What advanced analytical techniques address challenges in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect byproducts (e.g., unreacted hydrazine or chlorinated intermediates) with a detection limit of 0.01% .

- NMR Relaxometry : Differentiates isomers (e.g., 3-chloro vs. 5-chloro regioisomers) via relaxation times .

Q. Why do certain synthetic routes yield polymorphic forms, and how do these affect pharmacological properties?

- Methodological Answer : Polymorphism arises from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.